

1-bromo-4-isopropylbenzene chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-4-isopropylbenzene

Cat. No.: B1265591

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-4-isopropylbenzene** for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of **1-bromo-4-isopropylbenzene**, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Moving beyond basic data, we explore the causality behind its synthesis, its reactivity, and its strategic application in constructing complex molecular architectures.

Core Identity and Molecular Structure

1-Bromo-4-isopropylbenzene, also known by its common synonym p-bromocumene, is an aromatic organic compound.^{[1][2][3]} Its structure consists of a benzene ring substituted with a bromine atom and an isopropyl group at the para position (positions 1 and 4, respectively). This specific arrangement dictates its reactivity and utility in organic synthesis.

The IUPAC name for this compound is 1-bromo-4-(propan-2-yl)benzene.^{[2][4][5]} Its molecular formula is C₉H₁₁Br, and it has a molecular weight of approximately 199.09 g/mol.^{[2][4][6]}

Key Identifiers:

- CAS Number: 586-61-8^{[4][6][7]}
- Molecular Formula: C₉H₁₁Br^{[6][7]}

- SMILES: CC(C)C1=CC=C(Br)C=C1^[4]
- InChI Key: MOZHUOIQYVYEPN-UHFFFAOYSA-N^{[1][4]}

Physicochemical & Spectroscopic Profile

1-Bromo-4-isopropylbenzene is typically a colorless to pale yellow liquid with a characteristic aromatic odor.^[1] Its nonpolar nature renders it insoluble in water, but it exhibits good solubility in common organic solvents like hexane, toluene, and other hydrocarbons.^{[4][5]} This solubility profile is critical for its use in various reaction media.

Quantitative Physicochemical Data

The physical properties of **1-bromo-4-isopropylbenzene** are well-documented, though minor variations exist across different sources. The following table consolidates this data for practical laboratory use.

Property	Value	Source(s)
Molecular Weight	199.09 g/mol	^{[2][4][6]}
Appearance	Colorless to light yellow liquid	^{[1][8]}
Melting Point	-12°C to -23°C	^{[4][7][9]}
Boiling Point	~219°C at 760 mmHg	^{[4][8]}
Density	~1.315 g/cm ³ at 20-25°C	^{[4][8]}
Refractive Index (n ²⁰ /D)	~1.536	^{[4][9]}
Flash Point	>100°C	^{[4][8]}
Water Solubility	Insoluble	^{[4][5][8]}

Spectroscopic Characterization for Structural Verification

In a research context, unambiguous identification is paramount. The following spectroscopic data are characteristic of **1-bromo-4-isopropylbenzene**.

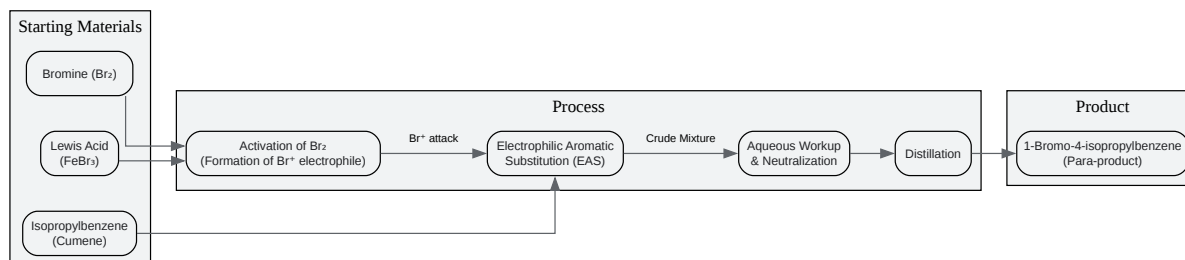
- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton ($-\text{CH}$) and a doublet for the six equivalent methyl protons ($-\text{CH}_3$). The aromatic region will display a pair of doublets, typical of a 1,4-disubstituted benzene ring, integrating to two protons each.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will show distinct signals for the two types of isopropyl carbons, and four signals for the aromatic carbons due to the molecule's symmetry. The carbon atom bonded to the bromine will be significantly shifted.
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic peaks for C-H stretching of the alkyl and aromatic groups, C=C stretching in the aromatic ring, and a strong signal in the fingerprint region corresponding to the C-Br bond.
- **Mass Spectrometry (MS):** The electron ionization mass spectrum typically shows a characteristic pair of molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes). Common fragment ions correspond to the loss of the isopropyl group or the bromine atom.^[2]

Synthesis: Electrophilic Aromatic Substitution

The most common and logical synthesis of **1-bromo-4-isopropylbenzene** is via the electrophilic aromatic substitution of isopropylbenzene (cumene).^{[10][11]}

Mechanistic Rationale

The isopropyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. This effect stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack at the ortho and para positions.^[11] While both ortho and para products are electronically favored, the para product, **1-bromo-4-isopropylbenzene**, is formed predominantly. This is a direct consequence of steric hindrance; the bulky isopropyl group physically obstructs the approach of the electrophile to the adjacent ortho positions, making the attack at the sterically accessible para position significantly more favorable.^[11]



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-bromo-4-isopropylbenzene**.

Detailed Experimental Protocol: Bromination of Isopropylbenzene

This protocol is a self-validating system designed for laboratory synthesis.

- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution to neutralize HBr gas). Ensure all glassware is oven-dried to prevent moisture from deactivating the Lewis acid catalyst.
- **Reagent Charging:** In a fume hood, charge the flask with isopropylbenzene (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, ~0.05 eq) as the Lewis acid catalyst.^[10]
- **Bromine Addition:** Charge the dropping funnel with a solution of bromine (Br₂, 1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or carbon tetrachloride, though caution is advised due to toxicity).
- **Reaction Execution:** Cool the flask in an ice bath to control the initial exothermic reaction. Add the bromine solution dropwise to the stirred isopropylbenzene mixture over 30-60

minutes. The reaction mixture will turn reddish-brown, and hydrogen bromide (HBr) gas will evolve.

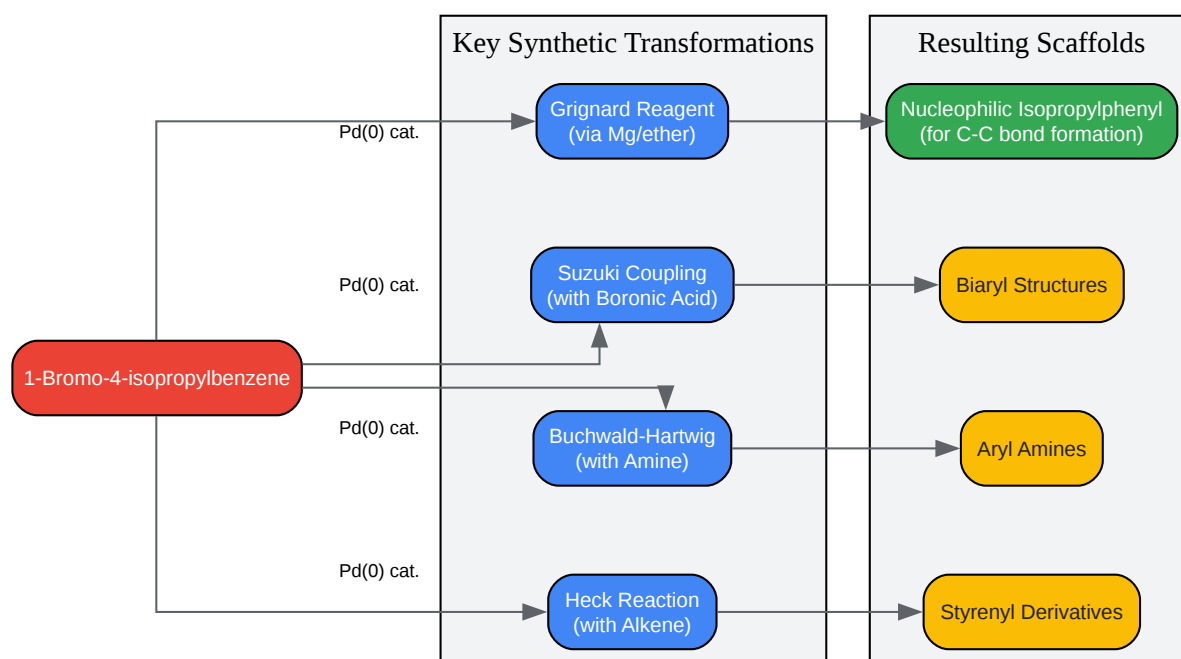
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the red color of bromine has faded and HBr evolution has ceased. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Carefully pour the reaction mixture into a beaker containing ice and water. Add a saturated solution of sodium bisulfite or thiosulfate to quench any unreacted bromine. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield pure **1-bromo-4-isopropylbenzene**.^[12]

Applications in Drug Development & Advanced Synthesis

1-Bromo-4-isopropylbenzene is not typically a final drug product but rather a crucial building block.^{[1][4]} Its value lies in the strategic combination of the reactive C-Br bond and the lipophilic isopropyl group. The bromine atom serves as a versatile synthetic handle, primarily for forming new carbon-carbon and carbon-heteroatom bonds.

Key Transformation Pathways

The true utility of this scaffold is realized through its conversion into more complex molecules, a cornerstone of medicinal chemistry.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for synthetic diversification.

- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond is ideal for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[13][14] These reactions are fundamental in modern drug discovery, allowing for the modular assembly of complex molecules by coupling the 4-isopropylphenyl moiety to various other fragments (boronic acids, amines, alkenes, etc.).
- **Grignard Reagent Formation:** Reaction with magnesium metal yields the corresponding Grignard reagent, 4-isopropylphenylmagnesium bromide. This creates a potent carbon-based nucleophile, essential for forming C-C bonds with electrophiles like aldehydes, ketones, and esters.
- **Lithiation:** Reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures can form the corresponding aryllithium species, another powerful nucleophile for targeted

synthesis.

The isopropyl group itself is significant. It increases the lipophilicity of the molecule, which can enhance membrane permeability and influence how a potential drug binds to its biological target. By using **1-bromo-4-isopropylbenzene**, medicinal chemists can systematically introduce this group and explore its impact on the structure-activity relationship (SAR) of a new drug candidate.

Safety, Handling, and Storage

As a laboratory chemical, **1-bromo-4-isopropylbenzene** must be handled with appropriate precautions.

- Hazards: It is classified as harmful if swallowed and is an irritant to the skin and eyes.[2][4][15] It is also considered toxic to aquatic life with long-lasting effects.[15][16]
- Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17][18] Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][16] Keep it away from strong oxidizing agents.[4][17]

Conclusion

1-Bromo-4-isopropylbenzene is a synthetically valuable and versatile intermediate. Its well-defined structure, predictable reactivity through electrophilic substitution for its synthesis, and the utility of its C-Br bond for advanced coupling reactions make it a foundational tool for researchers. For professionals in drug development, it provides a reliable scaffold for introducing the 4-isopropylphenyl group, enabling the systematic exploration of chemical space to optimize the therapeutic properties of novel molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-4-isopropylbenzene | C₉H₁₁Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]
- 4. 1-Bromo-4-isopropylbenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scbt.com [scbt.com]
- 7. 1-Bromo-4-isopropyl benzene | C₉H₁₁Br - BuyersGuideChem [buyersguidechem.com]
- 8. echemi.com [echemi.com]
- 9. 1-bromo-4-isopropylbenzene [stenutz.eu]
- 10. chegg.com [chegg.com]
- 11. quora.com [quora.com]
- 12. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
- 13. nbinnno.com [nbinnno.com]
- 14. nbinnno.com [nbinnno.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. cdn isotopes.com [cdn isotopes.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-bromo-4-isopropylbenzene chemical structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265591#1-bromo-4-isopropylbenzene-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com